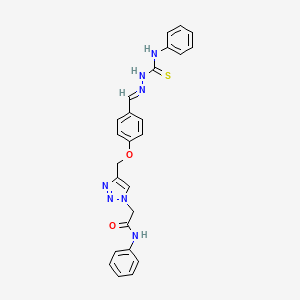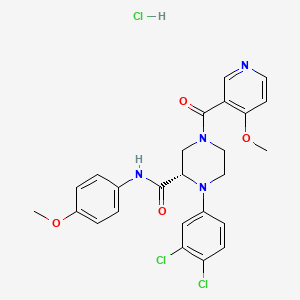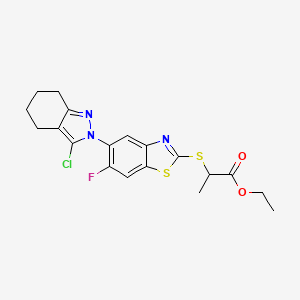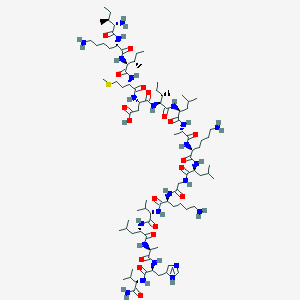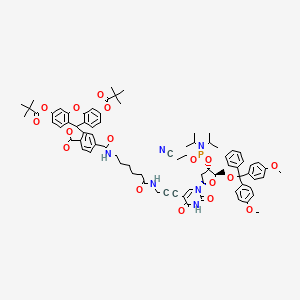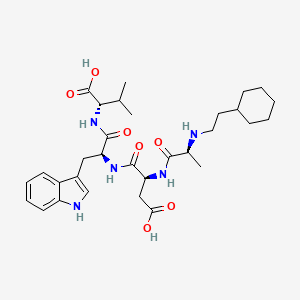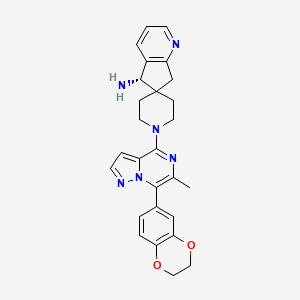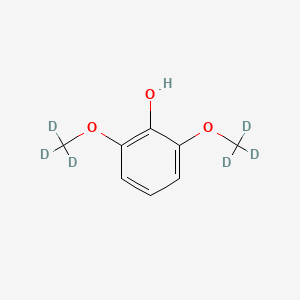
2,6-Dimethoxyphenol-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxyphenol-d6 is a deuterated form of 2,6-Dimethoxyphenol, a compound known for its applications in various scientific fields. The deuterated version is often used in research to study reaction mechanisms and pathways due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxyphenol-d6 typically involves the deuteration of 2,6-Dimethoxyphenol. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. This process can be carried out under mild conditions to ensure the integrity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated solvents. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various research applications .
化学反应分析
Types of Reactions
2,6-Dimethoxyphenol-d6 undergoes several types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Laccases and hydrogen peroxide are commonly used.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Reduction: Corresponding alcohols.
Substitution: Varied depending on the electrophile used.
科学研究应用
2,6-Dimethoxyphenol-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a substrate in enzymatic reactions to study the activity of laccases.
Biology: Employed in studies involving oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of smoke flavors and as a marker compound for smoke emissions.
作用机制
The mechanism of action of 2,6-Dimethoxyphenol-d6 involves its interaction with enzymes like laccases. The compound undergoes oxidation, leading to the formation of reactive radicals. These radicals can then participate in further reactions, forming dimers and other complex structures. The molecular targets include the active sites of laccases, where the compound binds and undergoes electron transfer reactions .
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenol: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Guaiacol: Another methoxyphenol, used in flavoring and as a precursor in the synthesis of other compounds.
Syringol: Similar structure with additional methoxy groups, used in smoke flavorings and as an antioxidant.
Uniqueness
2,6-Dimethoxyphenol-d6 is unique due to its deuterium labeling, which makes it particularly useful in mechanistic studies and tracing experiments. The deuterium atoms provide a distinct signature in spectroscopic analyses, allowing researchers to track the compound’s behavior in complex reactions .
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
160.20 g/mol |
IUPAC 名称 |
2,6-bis(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3 |
InChI 键 |
KLIDCXVFHGNTTM-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])O |
规范 SMILES |
COC1=C(C(=CC=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


